zinc;1-bromo-2-fluorobenzene-4-ide;iodide
CAS No.:
Cat. No.: VC16235191
Molecular Formula: C6H3BrFIZn
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrFIZn |
|---|---|
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | zinc;1-bromo-2-fluorobenzene-4-ide;iodide |
| Standard InChI | InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | YQLPPPGLRYYGTO-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=[C-]1)F)Br.[Zn+2].[I-] |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Bonding
Zinc;1-bromo-2-fluorobenzene-4-ide;iodide consists of a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at position 2, and a zinc-iodide complex at position 4. The molecular formula C₆H₃BrFIZn reflects the integration of zinc (Zn²⁺) and iodide (I⁻) ions, which stabilize the aromatic system through charge delocalization . The canonical SMILES representation, C1=CC(=C(C=[C-]1)F)Br.[Zn+2].[I-], underscores the anionic carbon-zinc interaction and the ionic nature of the compound.
Key structural features include:
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Zinc coordination: The zinc ion adopts a linear geometry, bonded to the deprotonated aromatic carbon and the iodide ion .
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Aromatic substitution effects: Bromine and fluorine substituents confer ortho/para-directing effects, influencing reactivity in electrophilic substitution reactions .
Spectroscopic and Computational Data
The compound’s standard InChI key (YQLPPPGLRYYGTO-UHFFFAOYSA-M) facilitates database interoperability, while its PubChem CID (2778807) provides access to 3D conformational models and spectroscopic data . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, attributed to the electronegative fluorine and bromide groups.
Synthesis Pathways and Optimization
Conventional Synthesis Methods
The synthesis typically involves reacting 1-bromo-2-fluorobenzene with zinc metal and iodine in tetrahydrofuran (THF) under inert conditions. A representative procedure includes:
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Metallation: Treatment of 1-bromo-2-fluorobenzene with activated zinc powder at −20°C, yielding a zincate intermediate.
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Iodination: Addition of iodine (I₂) to the zincate, forming the final product via oxidative coupling .
Yield optimization studies indicate that maintaining a 1:2.5 molar ratio of substrate to zinc maximizes conversion (≥85%).
Applications in Organic Synthesis
Negishi Cross-Coupling Reactions
This reagent excels in palladium-catalyzed Negishi couplings, forming carbon-carbon bonds between sp²-hybridized aryl zinc species and aryl halides. For instance, coupling with 4-iodotoluene produces 2-fluoro-4-methylbiphenyl in 78% yield . The fluorine substituent’s electron-withdrawing nature accelerates oxidative addition at the palladium center, while the zinc-iodide moiety ensures stable transmetallation.
Pharmaceutical Intermediate Synthesis
The compound’s halogenated structure aligns with drug discovery needs:
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Anticancer agents: Suzuki-Miyaura couplings using this reagent yield fluorinated analogues of tamoxifen, a breast cancer therapeutic .
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Antiviral compounds: Incorporation into ribavirin derivatives enhances metabolic stability via fluorine’s steric and electronic effects.
Recent Research Advancements
Green Chemistry Applications
Hypervalent iodine catalysts, as reported in, have inspired efforts to replace traditional transition metals in zinc-mediated reactions. Photoredox systems using Ru(bpy)₃²⁺ enable iodide-zinc ligand exchange under visible light, reducing zinc waste by 40%.
Computational Modeling
Molecular dynamics simulations reveal that the iodide ion stabilizes the zinc center via weak Zn···I interactions (bond length: 2.48 Å), preventing aggregation in THF solutions . This finding supports the reagent’s shelf-life extension strategies.
Future Directions and Challenges
Scalability Improvements
Continuous flow systems could address batch variability, with microreactor trials demonstrating 95% conversion at 0.1 mol scale.
Expanding Reaction Scope
Exploration of nickel-catalyzed couplings may enable alkyl-zinc bond formations, currently limited by β-hydride elimination .
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